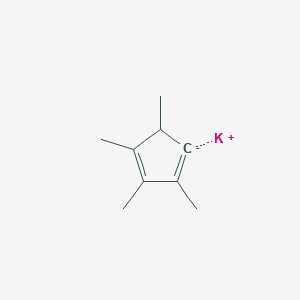

Potassium tetramethyl cyclopentadienide

Description

Historical Development of Cyclopentadienyl (B1206354) Anion Chemistry

The journey of cyclopentadienyl chemistry began with the serendipitous discovery of ferrocene, bis(cyclopentadienyl)iron, in 1951. acs.orgnih.gov This landmark discovery of a "sandwich" compound, where an iron atom is situated between two parallel cyclopentadienyl rings, revolutionized the understanding of chemical bonding and catalyzed a surge of research in organometallic chemistry. acs.orgnih.gov The cyclopentadienyl anion ([C₅H₅]⁻), formed by the deprotonation of cyclopentadiene (B3395910), was quickly recognized as a highly stable, aromatic 6π-electron system, making it an excellent ligand for a wide range of transition metals. researchgate.net The early work in this area laid the groundwork for the synthesis of a vast array of metallocenes and other cyclopentadienyl-metal complexes, which have since become indispensable in various chemical transformations. nitrkl.ac.in

Evolution of Substituted Cyclopentadienide (B1229720) Ligands in Catalysis and Materials Science

While the parent cyclopentadienyl ligand was foundational, the desire to fine-tune the properties of organometallic complexes led to the development of substituted cyclopentadienide ligands. By attaching various functional groups to the cyclopentadienyl ring, chemists could systematically alter the steric and electronic environment around the metal center. This ability to tailor ligand properties has had a profound impact on the fields of catalysis and materials science.

In catalysis, the substitution on the cyclopentadienyl ring can influence the activity, selectivity, and stability of the catalyst. For example, the introduction of bulky substituents can create a more open coordination sphere around the metal, facilitating the access of substrates. Conversely, increasing the electron-donating ability of the ligand can enhance the catalytic activity of the metal center in certain reactions. nih.gov This has led to the development of highly efficient catalysts for a wide range of transformations, including olefin polymerization, hydrogenation, and C-H bond functionalization. nih.govresearchgate.net

In the realm of materials science, the functionalization of cyclopentadienyl ligands has enabled the synthesis of novel materials with unique properties. For instance, polymers incorporating metallocene units can exhibit interesting electronic, optical, or magnetic properties. The ability to control the structure and reactivity of the organometallic building blocks through ligand design is a powerful tool for creating advanced materials with tailored functionalities. The use of potassium salts of substituted cyclopentadienes, including those with aryl substituents, has been instrumental in synthesizing coordination polymers with interesting luminescent properties. mdpi.com

Rationale for the Specific Academic Investigation of Potassium Tetramethylcyclopentadienide

The specific academic interest in potassium tetramethylcyclopentadienide (K[C₅Me₄H]) stems from the unique combination of properties imparted by the four methyl groups on the cyclopentadienyl ring. These methyl groups significantly alter the ligand's characteristics compared to the unsubstituted cyclopentadienyl anion or the more common pentamethylcyclopentadienyl (Cp*) anion.

The tetramethyl substitution provides a balance of steric bulk and electronic donation. The four methyl groups are strong electron-donating groups, which increases the electron density on the cyclopentadienyl ring and, consequently, on the metal center to which it is coordinated. This enhanced electron density can influence the reactivity and stability of the resulting organometallic complex.

From a steric perspective, the four methyl groups create a more hindered environment around the metal center than the unsubstituted Cp ligand, but less so than the fully substituted Cp* ligand. This intermediate steric profile can be advantageous in certain catalytic applications where a precise level of steric hindrance is required to achieve high selectivity. The asymmetric substitution pattern of the 1,2,3,5-tetramethylcyclopentadienyl anion can also lead to unique stereochemical outcomes in catalysis.

The synthesis of potassium tetramethylcyclopentadienide is typically achieved through the deprotonation of the corresponding 1,2,3,5-tetramethylcyclopentadiene using a strong potassium base, such as potassium metal or potassium hydride. This provides a convenient route to a valuable precursor for a wide range of organometallic syntheses.

Overview of Research Domains Pertaining to Potassium Tetramethylcyclopentadienide

Potassium tetramethylcyclopentadienide serves as a crucial reagent and building block in several key areas of chemical research:

Organometallic Synthesis: The primary application of potassium tetramethylcyclopentadienide is as a transfer agent for the tetramethylcyclopentadienyl ligand to a metal center. It is widely used in the synthesis of a variety of organometallic complexes of transition metals, lanthanides, and actinides. For example, it has been employed in the synthesis of sterically crowded tris(tetramethylcyclopentadienyl) lanthanide complexes.

Catalysis: Complexes derived from the tetramethylcyclopentadienyl ligand are investigated as catalysts in various organic transformations. The electronic and steric properties of the ligand can be exploited to control the outcome of catalytic reactions, such as polymerization and asymmetric synthesis. For instance, titanium complexes bearing the tetramethylcyclopentadienyl ligand have been studied for their catalytic activity in ethene polymerization. acs.org

Materials Science: The unique structural and electronic features of tetramethylcyclopentadienyl-containing metal complexes make them attractive components for the design of new materials. Research in this area includes the synthesis of polymers with organometallic moieties in the backbone or as pendant groups, which can impart novel thermal, electronic, or optical properties to the material.

Data Tables

Table 1: Chemical Identifiers for Potassium Tetramethylcyclopentadienide

| Identifier | Value |

|---|---|

| IUPAC Name | potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene nih.gov |

| Molecular Formula | C₉H₁₃K nih.gov |

| Molecular Weight | 160.30 g/mol nih.gov |

| CAS Number | 78347-55-4 |

| PubChem CID | 22482619 nih.gov |

| InChI | InChI=1S/C9H13.K/c1-6-5-7(2)9(4)8(6)3;/h6H,1-4H3;/q-1;+1 nih.gov |

| SMILES | CC1[C-]=C(C(=C1C)C)C.[K+] nih.gov |

Table 2: Spectroscopic Data for Tetramethylcyclopentadienyl Compounds

| Spectroscopic Technique | Characteristic Data |

|---|---|

| ¹H NMR (Proton NMR) | Chemical shifts for methyl protons and the ring proton are characteristic. For related cyclopentadienyl potassium in THF-d8, the ring protons appear as a singlet around δ 5.63 ppm. rsc.org Specific data for the tetramethyl derivative would show distinct signals for the different methyl groups and the remaining ring proton. |

| ¹³C NMR (Carbon-13 NMR) | Resonances for the methyl carbons and the five carbons of the cyclopentadienyl ring provide structural confirmation. For cyclopentadienyl potassium, the ring carbons show a signal around δ 103.3 ppm in THF-d8. rsc.org The tetramethyl derivative would exhibit more complex spectra due to the different carbon environments. |

| IR (Infrared) Spectroscopy | Characteristic C-H stretching and bending vibrations for the methyl groups and the cyclopentadienyl ring are observed. The metal-ring skeletal modes are also present in the far-IR region. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13K |

|---|---|

Molecular Weight |

160.3 g/mol |

IUPAC Name |

potassium;1,2,3,5-tetramethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H13.K/c1-6-5-7(2)9(4)8(6)3;/h6H,1-4H3;/q-1;+1 |

InChI Key |

SJFCOBRBBMGLHM-UHFFFAOYSA-N |

SMILES |

CC1[C-]=C(C(=C1C)C)C.[K+] |

Canonical SMILES |

CC1[C-]=C(C(=C1C)C)C.[K+] |

Pictograms |

Flammable |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Potassium Tetramethyl Cyclopentadienide

Strategies for the Preparation of 1,2,3,4-Tetramethylcyclopentadiene Precursor

The primary precursor for potassium tetramethylcyclopentadienide is 1,2,3,4-tetramethylcyclopentadiene. Its synthesis involves carefully controlled reactions to construct the five-membered ring with the desired methylation pattern.

A key strategy for synthesizing the tetramethylcyclopentadiene core involves the reduction of 2,3,4,5-tetramethyl-2-cyclopentenone, followed by dehydration. The initial ketone can be prepared through various organic reactions. The subsequent reduction is often accomplished using a reducing agent like lithium aluminum hydride. lookchem.com

A notable method involves the dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol using a solid acid catalyst. google.com This approach is favored as it can minimize the formation of by-products. google.com The reaction is typically performed in a solvent at temperatures ranging from 20 to 50°C. google.com

Table 1: Catalyst Systems for Dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol

| Catalyst Type | Specific Examples | Advantage |

|---|---|---|

| Strong Acid Resin | Amberlyst-15, Amberlyst-36, Dandong Pearl-H type cation exchange resin | Easy separation from the reaction mixture via filtration, minimizing waste. google.comchemicalbook.com |

Another powerful cyclization method is the Pauson-Khand reaction, a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nrochemistry.comwikipedia.org This reaction is catalyzed by various transition metals, including cobalt, rhodium, and iridium. wikipedia.orgmdpi.com While highly effective for creating substituted cyclopentenone frameworks, its application to produce 1,2,3,4-tetramethylcyclopentadiene specifically would depend on the selection of appropriately substituted alkene and alkyne precursors. nrochemistry.comoregonstate.edu

While direct synthesis is common, derivatization can be used to modify existing cyclopentadiene (B3395910) scaffolds. However, for the preparation of the specific 1,2,3,4-tetramethylcyclopentadiene isomer, functionalization of a less-substituted cyclopentadiene is less common than building the ring with the methyl groups already in place. Derivatization is more frequently applied after the formation of the cyclopentadienyl (B1206354) anion to attach other functional groups. nih.govresearchgate.net For instance, silyl-substituted tetramethylcyclopentadienes can be synthesized and are used as reagents in further reactions. lookchem.com

Deprotonation Pathways to Potassium Tetramethylcyclopentadienide

Once the 1,2,3,4-tetramethylcyclopentadiene precursor is obtained, the next crucial step is deprotonation to form the corresponding potassium salt. This involves reacting the diene with a strong potassium-containing base.

The generation of the tetramethylcyclopentadienyl anion is achieved by treating the parent diene with a potent alkali metal base. researchgate.netresearchgate.net The acidic nature of the C-H bond at the 5-position of the cyclopentadiene ring (pKa ≈ 15) allows for its removal by a sufficiently strong base. researchgate.net

Commonly used potassium bases for this transformation include:

Potassium metal: A traditional and effective method, though it can be highly reactive.

Potassium hydride (KH): A strong, non-nucleophilic base that is frequently used for this type of deprotonation.

Potassium bis(trimethylsilyl)amide (KHMDS): A powerful, sterically hindered base that is also effective for generating the anion. researchgate.net

Benzylpotassium: This reagent allows the reaction to occur in a homogeneous system, which can be advantageous over heterogeneous reactions with bases like potassium hydride. mdpi.com

Potassium hydroxide (B78521) (KOH): While weaker, finely pulverized KOH can be used, particularly in aprotic solvents like dimethyl sulfoxide (B87167), to drive the deprotonation. escholarship.org

The general reaction can be represented as: C₅Me₄H₂ + Base → K⁺[C₅Me₄H]⁻ + H-Base⁺

Optimizing reaction conditions is essential for maximizing the yield and purity of potassium tetramethylcyclopentadienide. Key parameters include the choice of solvent, reaction temperature, and reaction time.

Table 2: Typical Reaction Conditions for Deprotonation

| Base | Solvent | Temperature | Notes |

|---|---|---|---|

| Potassium Hydride | Tetrahydrofuran (B95107) (THF), Diethyl Ether | Room Temperature | A common and reliable method. |

| Benzylpotassium | Tetrahydrofuran (THF) | Room Temperature | Offers a homogeneous reaction mixture, potentially leading to 100% conversion. mdpi.com |

| Potassium Hydroxide | Dimethyl sulfoxide (DMSO), 1,2-Dimethoxyethane | Room Temperature to elevated | Reaction rates are faster in DMSO than in other ethers. escholarship.org |

The choice of solvent is critical as it must be aprotic to avoid quenching the strong base and the resulting anion. Ethereal solvents like tetrahydrofuran (THF) are widely used as they are relatively inert and effectively solvate the resulting potassium salt. researchgate.netmdpi.com Reaction times can vary, from relatively short periods for highly reactive bases to several hours for less reactive ones like potassium hydroxide. escholarship.org

Advanced Purification and Isolation Techniques for Potassium Tetramethylcyclopentadienide

After the deprotonation reaction, the product, potassium tetramethylcyclopentadienide, must be isolated and purified. As an air- and moisture-sensitive compound, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon).

The crude product is often a solid that precipitates from the reaction mixture. The primary method of purification is recrystallization . A suitable solvent system, typically a mixture of a solvent in which the compound is soluble (like THF) and a non-solvent in which it is insoluble (like hexane), is used. mdpi.com The crude product is dissolved in a minimum amount of the solvating solvent, and the non-solvent is added slowly until turbidity is observed. Cooling the solution then induces the formation of pure crystals.

Another technique for purifying solid organometallic compounds is sublimation , although this is less commonly reported for this specific potassium salt. Filtration and washing the solid product with a non-polar solvent like hexane (B92381) can also be effective in removing soluble impurities. The final product is typically dried under a high vacuum to remove any residual solvent.

Coordination Chemistry of the Tetramethyl Cyclopentadienide Ligand Derived from Potassium Tetramethyl Cyclopentadienide

Electronic and Steric Properties of the Tetramethyl Cyclopentadienide (B1229720) Anion

The properties of metal complexes are profoundly influenced by the ligand sphere. For substituted cyclopentadienyl (B1206354) ligands, both electronic and steric factors play a critical role in determining the characteristics of the final compound. illinois.edunih.gov

The introduction of methyl groups onto the cyclopentadienyl ring results in significant electronic perturbations. Methyl groups are well-understood to be electron-donating through an inductive effect. Consequently, the tetramethyl cyclopentadienide ligand is a stronger electron donor than the parent cyclopentadienide (Cp) anion. This increased electron-donating ability enhances the electron density on the metal center to which it is coordinated. mdpi.com

This enhanced electron density can lead to several effects:

Increased Stability: The metal center becomes more electron-rich, which can strengthen the metal-ligand bonds, including π-backbonding to other ligands like carbonyls (CO).

Lower Oxidation Potentials: Complexes with the Cp' ligand are generally more easily oxidized compared to their Cp analogues.

Modified Reactivity: The electron-rich nature of the metal center can influence its reactivity in processes like oxidative addition and reductive elimination.

Theoretical studies, such as those using Density Functional Theory (DFT), have quantified these effects. The addition of electron-rich methyl groups to the cyclopentadienyl ring leads to an increase in electron density around the ring, which can result in stronger electrostatic interactions with a coordinated metal center. mdpi.com This effect is intermediate between the unsubstituted Cp and the more electron-rich pentamethylcyclopentadienyl (Cp) ligand. Research on a related ligand, 1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopentadienide, was specifically designed to couple the steric bulk of Cp with the electronic properties of Cp, highlighting that the four methyl groups are powerful electron-donating substituents. acs.org

The four methyl groups on the Cp' ligand impart significant steric bulk, which is a defining feature of its coordination chemistry. This steric hindrance is considerably greater than that of the unsubstituted Cp ligand and approaches that of the widely used Cp* ligand. acs.org This steric shielding provides several advantages:

Kinetic Stabilization: The bulky nature of the ligand can protect the metal center from unwanted reactions, kinetically stabilizing complexes with unusual coordination numbers or oxidation states.

Creation of a "Coordination Pocket": The methyl groups create a defined cavity around the metal, influencing the approach of substrates in catalytic cycles and thus affecting selectivity.

Influence on Molecular Geometry: The steric repulsion between the Cp' ligand and other ligands can enforce specific geometries and restrict the rotation of ligands.

The steric properties of ligands like Cp' are often considered equivalent to other bulky ligand systems, such as certain N,N'-chelating amidinates, which are sometimes referred to as 'steric cyclopentadienyl equivalents'. nih.gov This steric influence is crucial in preventing undesirable intermolecular reactions, such as dimerization, and in promoting specific catalytic pathways.

Synthesis and Structural Elucidation of Metal Complexes Incorporating Tetramethyl Cyclopentadienide Ligands

Potassium tetramethyl cyclopentadienide is a primary reagent for synthesizing metal complexes containing the [C₅Me₄H]⁻ ligand. The typical synthetic route involves a salt metathesis reaction where KC₅Me₄H reacts with a metal halide, displacing a halide ion and forming a new metal-carbon bond.

The Cp' ligand has been used to synthesize a wide variety of complexes across the transition series, stabilizing both early and late transition metals in various oxidation states.

Early transition metals in high oxidation states are readily stabilized by the electron-donating and sterically demanding Cp' ligand. These complexes are often precursors for polymerization catalysts.

Titanium (Ti) Complexes: Titanium complexes featuring the tetramethylcyclopentadienyl ligand, often as part of a larger, constrained-geometry ligand framework, have been synthesized. For instance, N-alkyl-2-(2,3,4,5-tetramethylcyclopentadienyl)ethylamines can be prepared and subsequently reacted with titanium precursors to form complexes like [C₅Me₄(CH₂)₂NR]TiCl₂. acs.org The synthesis of an η¹-hydrazido bis(dimethylamido) titanium complex, [(η⁵-C₅Me₄)SiMe₂(η¹-NNMe₂)]Ti(NMe₂)₂, proceeds through amine elimination from (C₅Me₄H)SiMe₂(NHNMe₂) and Ti(NMe₂)₄. acs.org These complexes exhibit interesting reactivity and catalytic properties for ethylene (B1197577) polymerization. acs.orgacs.org

Zirconium (Zr) Complexes: Zirconium complexes with substituted cyclopentadienyl ligands are highly important as catalysts. While many studies focus on Cp*Zr systems, the principles apply to Cp' ligands. The synthesis of (Cyclopentadienyl)zirconium trichloride, (C₅H₅)ZrCl₃, is achieved by chlorination of zirconocene (B1252598) dichloride and exists as a polymer. wikipedia.org Analogous syntheses with the Cp' ligand would yield similar half-sandwich compounds that are valuable starting materials.

Hafnium (Hf) Complexes: Hafnium complexes often mirror the chemistry of zirconium. The synthesis of pentamethylcyclopentadienyl hafnium complexes, such as Cp[C₄H₄BN(CHMe₂)₂]HfCl, has been described, starting from CpHfCl₃. Similar strategies are applicable for introducing the Cp' ligand. The resulting complexes are active in ethylene polymerization.

Table 1: Selected Structural Data for Early Transition Metal Complexes with Tetramethylcyclopentadienyl-related Ligands

| Complex | Metal-Cp(centroid) (Å) | Notable Bond Lengths (Å) | Reference |

|---|---|---|---|

| [(η⁵-C₅Me₄)SiMe₂(η²-NNMe₂)]TiCl₂ | - | Ti-N(1) = 2.147(2), Ti-N(2) = 2.000(2), Ti-Cl(1) = 2.3020(8), Ti-Cl(2) = 2.3381(8) | acs.org |

| [C₅Me₄(CH₂)₂N(t-Bu)]TiCl₂ | 2.035 | Ti-N = 1.933(4), Ti-Cl(avg) = 2.247 | acs.org |

The Cp' ligand also forms stable complexes with late transition metals, where it influences their catalytic activity, electronic properties, and structural diversity.

Iron (Fe) Complexes: The synthesis of iron complexes with functionalized tetramethylcyclopentadienyl ligands is well-established. For example, reacting a functionalized tetramethylcyclopentadiene with iron pentacarbonyl, Fe(CO)₅, yields dimeric complexes like [(η⁵-C₅Me₄R)Fe(CO)₂]₂. acs.org These dimers can be converted to various cationic complexes. acs.org

Ruthenium (Ru) Complexes: Ruthenium complexes bearing tetramethylcyclopentadienyl ligands have been synthesized and studied. The reaction of the pentamethylcyclopentadienyl ruthenium dimer, [{(η⁵-C₅Me₅)RuCl₂}₂], can lead to C-H activation of a methyl group to form a tetramethylfulvene (TMF) complex, [{(η⁶-C₅Me₄CH₂)RuCl₂}₂]. acs.org This reactivity highlights the interplay between the ligand and the metal center.

Nickel (Ni) Complexes: Nickel complexes with substituted cyclopentadienyl ligands are active in various catalytic reactions. While many examples use the pentamethylcyclopentadienyl (Cp) ligand, the synthesis is analogous for Cp'. For instance, reacting nickelocene (B73246) with an imidazolium (B1220033) salt can produce [Ni(Cp)(NHC)X] complexes (where NHC is an N-heterocyclic carbene). researchgate.net

Palladium (Pd) Complexes: Palladium(0) complexes of tetramethylfulvene can be synthesized from (η⁵-pentamethylcyclopentadienyl)palladium(II) precursors, demonstrating the reactivity of the methyl groups on the cyclopentadienyl ligand. acs.org Cationic η⁵-cyclopentadienyl palladium(II) complexes with phosphine (B1218219) ligands have also been prepared and characterized. nih.gov

Platinum (Pt) Complexes: Platinum compounds containing cyclopentadienyl ligands are readily synthesized. For example, the reaction of di-µ-chloro-dichlorobis(η-ethylene)diplatinum with a cyclopentadienyl magnesium source can yield various Pt-Cp complexes. rsc.org The synthesis of platinum(II) saccharinate complexes with 1,5-cyclooctadiene (B75094) has been reported, starting from [PtCl₂(COD)], which can be a precursor for introducing other ligands like Cp'. nih.gov

Table 2: Selected Late Transition Metal Complexes with Tetramethylcyclopentadienyl or Related Ligands

| Complex | Metal-Cp(centroid) (Å) | Notable Bond Lengths (Å) | Reference |

|---|---|---|---|

| [{(η⁶-C₅Me₄CH₂)RuCl₂}₂] | - | Ru-Cl(terminal) = 2.403(2), Ru-Cl(bridge) = 2.448(2) & 2.484(2) | acs.org |

| [(η⁵-C₅Me₄C(H)(CH₃)(C₂H₅))Fe(CO)(η⁴-diphenylbutadiene)]⁺ | 1.758 | Fe-C(Cp avg) = 2.10, Fe-C(CO) = 1.761(7) | acs.orgacs.org |

| [Pd(PMe₃)₂(η²-CH₂:C₅Me₄)] | - | Pd-P(1) = 2.278(1), Pd-P(2) = 2.302(1), Pd-C(exo) = 2.148(4) | acs.org |

Main Group Element Complexes Featuring Tetramethyl Cyclopentadienide Ligands

The Cp'''' ligand and its close analogues are effective in stabilizing organometallic complexes of main group elements. The nature of the resulting compounds, including their hapticity and aggregation state, is highly dependent on the central element and the presence of other coordinating groups.

Research using a closely related functionalized tetramethylcyclopentadienyl ligand, 1-[2-(dimethylamino)ethyl]-2,3,4,5-tetramethylcyclopentadienyl, has provided significant insight into the coordination chemistry with group 13 elements. acs.org The reaction of the lithium salt of this ligand with aluminum, gallium, and indium halides yields monomeric complexes of the type (C₅Me₄CH₂CH₂NMe₂)MX₂. acs.org In these structures, the pendant dimethylamino group coordinates intramolecularly to the metal center, satisfying its coordination sphere and preventing the formation of dimers or polymers often seen in main group organometallics. acs.org

X-ray crystallographic studies of these complexes reveal that the tetramethylcyclopentadienyl ring can adopt different bonding modes (hapticities). For example, in the solid-state structure of (C₅Me₄CH₂CH₂NMe₂)AlMe₂, the Cp'''' moiety is bound in an η¹ (monohapto) fashion, while the aluminum dichloride complex, (C₅Me₄CH₂CH₂NMe₂)AlCl₂, shows an η² (dihapto) coordination. acs.org This flexibility demonstrates the ligand's ability to adapt to the electronic requirements of the metal center. In solution, these compounds exhibit dynamic behavior, with rapid haptotropic shifts of the metal along the cyclopentadienyl ring. acs.org

Interactive Table: Selected Structural Data for Main Group Complexes with a Functionalized Tetramethylcyclopentadienyl Ligand Data sourced from X-ray crystallography studies of (C₅Me₄CH₂CH₂NMe₂)MX₂ compounds. acs.org

| Compound | Central Metal (M) | M-Cp Hapticity | M-N Distance (Å) | Avg. M-Cl Distance (Å) |

| (C₅Me₄CH₂CH₂NMe₂)AlCl₂ | Al | η² | 1.995(3) | 2.155 |

| (C₅Me₄CH₂CH₂NMe₂)InCl₂ | In | η² | 2.449(5) | 2.420 |

In the absence of such intramolecular donors, complexes with related bulky cyclopentadienyl ligands, like the pentamethylcyclopentadienyl (Cp) ligand, tend to form dimeric structures. For instance, aluminum complexes of the formula [η³-Me₅C₅Al(Cl)R]₂ have been characterized, where the aluminum centers are bridged by chloride ions and the Cp ligand adopts an η³-coordination mode. acs.org This highlights the crucial role that ancillary ligands and intramolecular coordination play in determining the final structure of main group element complexes with substituted cyclopentadienyl ligands.

Lanthanide and Actinide Complexes of Tetramethyl Cyclopentadienide

The large ionic radii of the f-block elements make them well-suited to accommodate bulky ligands like Cp''''. This ligand has proven instrumental in advancing the organometallic chemistry of lanthanides and actinides, particularly in stabilizing less common oxidation states.

Lanthanide Complexes

The chemistry of lanthanide organometallics is dominated by the +3 oxidation state and is characterized by primarily ionic metal-ligand bonding. alchemyst.co.uk This is due to the effective shielding of the 4f orbitals, which makes them largely unavailable for covalent interactions. alchemyst.co.uk However, the use of sterically demanding ligands can provide the necessary kinetic stability to isolate complexes in other oxidation states.

A landmark achievement in this area is the stabilization of the +2 oxidation state across the entire lanthanide series using the tetramethylcyclopentadienide ligand. wikipedia.orgwikipedia.org Researchers successfully synthesized and characterized a series of complexes with the general formula [K(2.2.2-cryptand)][(C₅Me₄H)₃Ln], where Ln represents nearly every lanthanide. wikipedia.org The significant steric bulk of the three Cp'''' ligands surrounding the metal center is credited with stabilizing the Ln(II) ion. wikipedia.org The structure consists of a tris(cyclopentadienyl)lanthanate(II) anion, with the potassium ion sequestered by a cryptand molecule, a point that also underscores the role of the counterion. wikipedia.org

Actinide Complexes

In contrast to the lanthanides, the 5f orbitals of the early actinides are more radially extended and energetically accessible, allowing for a greater degree of covalency in their bonding with ligands. nih.govnih.gov This difference leads to a richer and more complex organometallic chemistry. The Cp'''' ligand and its close analogue, Cp*, are widely used in organoactinide chemistry to form stable yet reactive compounds.

Typical actinide complexes include "bent sandwich" or metallocene-type structures, such as (Cp)₂AnX₂ (where An = Th, U; X = halide, alkyl). acs.org While direct structural reports for actinide complexes featuring exclusively the Cp'''' ligand are less common, the extensive chemistry of Cp complexes provides a reliable model. The bonding in these systems involves significant 5f orbital participation, which influences their reactivity, for instance, in small molecule activation. nih.govnih.gov

Interactive Table: Comparison of f-Element Metallocene Structural Parameters Data for representative analogue complexes illustrates general trends.

| Complex | Element | Oxidation State | M-Cp(centroid) (Å) | Avg. M-C(ring) (Å) | Source Analogue |

| (C₅H₅)₃La·OC₄H₈ | La | +3 | 2.54 | 2.82(4) | researchgate.net |

| (C₅H₅)₃UCl | U | +4 | 2.47 | 2.74 | nih.gov |

| [(C₅Me₄H)₃Sm]⁻ | Sm | +2 | ~2.60 (est.) | ~2.8-2.9 (est.) | wikipedia.org |

| (C₅Me₅)₂ThMe₂ | Th | +4 | 2.51 | 2.79(2) | core.ac.uk |

The data show that despite similar coordination environments, the metal-carbon bond distances in actinide complexes are generally shorter than in lanthanide complexes of a similar size, which is consistent with the increased covalent character in the actinide-ligand bond. nih.gov

Role of the Potassium Counterion in Initial Coordination and Aggregation Phenomena

In the context of using potassium tetramethylcyclopentadienide as a ligand transfer reagent, the potassium cation (K⁺) is far from being a simple, non-participating "spectator" ion. Due to the highly polarized nature of the K-C bond, organopotassium compounds frequently form aggregated or polymeric structures in both the solid state and, in some cases, in solution. acs.orgwikipedia.org This behavior directly influences the reagent's structure and can affect its reactivity in subsequent transmetalation reactions.

X-ray diffraction studies on various potassium cyclopentadienide salts have revealed a strong tendency for the potassium ion to be coordinated by multiple ligand moieties, leading to the formation of extended coordination polymers. nih.gov In the solid state, K⁺ ions are often found bridging between the π-faces of two or more cyclopentadienyl rings (μ-η⁵:η⁵ coordination). nih.gov The coordination sphere of the potassium is typically completed by solvent molecules, such as tetrahydrofuran (B95107) (THF) or toluene, which can also act as bridging ligands. nih.gov This results in complex supramolecular assemblies, including 1D zigzag or linear chains and even 2D layered structures. acs.orgnih.gov

This aggregation is not merely a solid-state phenomenon. Studies have indicated that some organopotassium reagents can maintain a highly aggregated structure even in non-polar solvents like C₆D₆. acs.org This pre-organization of the cyclopentadienide anions around the potassium centers can impact the kinetics and mechanism of ligand transfer to another metal. The dissolution of a well-ordered polymer may be a rate-limiting step, or the reaction may proceed on the surface of the aggregated particles.

Reactivity and Mechanistic Investigations of Potassium Tetramethyl Cyclopentadienide and Its Derivatives

Ligand Exchange and Substitution Reactions Involving Tetramethyl Cyclopentadienide (B1229720) Complexes

Ligand exchange, or substitution, is a fundamental reaction class in coordination chemistry where one ligand in a complex is replaced by another. wikipedia.orglibretexts.org For tetramethylcyclopentadienide complexes, the most prominent substitution reaction is transmetalation, where the Cp' ligand is transferred from potassium to a transition metal center. This is the primary route for synthesizing tetramethylcyclopentadienyl-metal complexes.

The reaction typically involves reacting potassium tetramethylcyclopentadienide with a metal halide (MXn). The thermodynamically favorable formation of a stable alkali metal salt (KX) drives the reaction forward, resulting in the formation of a new metal-Cp' bond.

General Reaction: n K(C₅Me₄H) + MXn → M(C₅Me₄H)n + n KX

The rate and outcome of these ligand exchange reactions can be influenced by several factors, including the identity of the metal, its oxidation state, and the solvent used. The tetramethylcyclopentadienide ligand is generally considered a "spectator" ligand, meaning it remains bound to the metal center during subsequent catalytic cycles, providing a stable coordination environment. libretexts.org However, its electronic and steric profile is crucial in tuning the reactivity at the metal center. nih.gov Complexes containing the bulky Cp' ligand may exhibit different ligand substitution kinetics compared to their unsubstituted Cp analogues.

Electron Transfer and Redox Chemistry of Metal Complexes with Tetramethyl Cyclopentadienide Ligands

Electron transfer reactions involve the movement of electrons between chemical species, leading to changes in oxidation states. The electronic properties of ligands play a critical role in modulating the redox potentials of metal complexes. The four methyl groups on the tetramethylcyclopentadienide ligand are electron-donating, which increases the electron density at the metal center.

This increased electron density makes the metal center easier to oxidize (i.e., it lowers its reduction potential) compared to analogous complexes with the unsubstituted cyclopentadienyl (B1206354) (Cp) ligand. Conversely, ligands with electron-withdrawing groups, such as the trifluoromethyl group in (C₅Me₄CF₃)⁻, make the metal center more difficult to oxidize. acs.org This tunability is fundamental in designing catalysts for redox-based reactions.

For example, the redox potential of the ferrocene/ferrocenium couple, [Fe(Cp)₂]⁰/⁺, is significantly affected by substitution on the Cp rings. The same trend is observed for other metallocenes, such as cobaltocene. libretexts.org

Detailed Mechanistic Studies of Catalytic Transformations Mediated by Tetramethyl Cyclopentadienide Complexes

Complexes bearing the tetramethylcyclopentadienide ligand are renowned for their catalytic activity, particularly in "constrained-geometry" configurations where the Cp' ring is covalently linked to another ligand, such as an amido group. wikipedia.org This architecture creates a more open active site at the metal center, enhancing its reactivity.

C-H bond activation is a pivotal process in organic synthesis that involves the cleavage of a typically inert carbon-hydrogen bond. youtube.com Metal complexes featuring the tetramethylcyclopentadienide ligand, especially early transition metals like scandium and titanium, are effective catalysts for this transformation. researchgate.netacs.org

The primary mechanism for C-H activation by these d⁰ metal complexes is σ-bond metathesis . This pathway does not involve a change in the metal's oxidation state. It proceeds through a four-membered transition state where the C-H bond of a substrate interacts with the metal-alkyl or metal-hydride bond of the catalyst.

A plausible mechanism for the scandium-catalyzed C-H addition of a pyridine (B92270) to an alkene involves the following steps researchgate.net:

C-H Activation: The scandium-alkyl complex reacts with the C-H bond at the 2-position of the pyridine via σ-bond metathesis to form a scandium-pyridyl intermediate and release methane.

Alkene Insertion: The alkene substrate coordinates to the scandium center and subsequently inserts into the Sc-pyridyl bond.

Protonolysis/Catalyst Regeneration: The resulting scandium-alkyl species can then react with another equivalent of pyridine to release the functionalized product and regenerate the active catalyst.

The bulky and electron-donating nature of the Cp' ligand is crucial for stabilizing the highly reactive metal center and promoting the bond-breaking and bond-forming steps.

Tetramethylcyclopentadienyl derivatives, particularly constrained-geometry catalysts (CGCs) of Group 4 metals (Ti, Zr), are highly effective for olefin polymerization. wikipedia.orgnih.gov These single-site catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), produce polymers with uniform properties. nih.govmdpi.com

The polymerization mechanism follows a chain-growth pathway:

Activation: The dichloride precatalyst, such as [Ti(C₅Me₄)SiMe₂(NtBu)]Cl₂, reacts with MAO to form a cationic metal-alkyl species, [M-R]⁺, which is the active catalyst. nih.gov

Initiation/Propagation: An olefin monomer (e.g., ethylene) coordinates to the vacant site on the cationic metal center. This is followed by migratory insertion of the olefin into the metal-alkyl (M-R) bond, extending the polymer chain by one monomer unit. This process repeats, rapidly building the polymer chain.

Termination: The polymer chain growth is terminated through processes like β-hydride elimination, which releases the polymer and forms a metal-hydride species that can initiate a new chain.

The constrained geometry of Cp'-based catalysts leads to a more open active site, which allows for efficient incorporation of α-olefin comonomers (like 1-octene), a characteristic that distinguishes them from traditional bis-cyclopentadienyl metallocenes. wikipedia.orgnih.gov

Cross-coupling reactions, which form C-C or C-heteroatom bonds, are typically catalyzed by late transition metals like palladium. wikipedia.orgnih.gov The standard catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

While palladium complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are most common, the use of tetramethylcyclopentadienyl-metal complexes in these specific named reactions (e.g., Suzuki, Heck, Negishi) is less prevalent. However, the fundamental organometallic steps are relevant. A hypothetical involvement of a Cp'-metal complex, for instance a Cp'Pd(II) species, in a cross-coupling cycle would rely on its ability to undergo reductive elimination to form the C-C bond and regenerate a Pd(0) catalyst. The steric bulk and electronic nature of the Cp' ligand would influence the rates of these elementary steps and the stability of the intermediates.

Complexes with tetramethylcyclopentadienide ligands, including constrained-geometry variants, are known to catalyze various hydrofunctionalization reactions. wikipedia.org

Hydrosilylation: The catalytic addition of a Si-H bond across a C=C double bond. While many mechanisms exist, a common pathway for late-transition metals involves oxidative addition of the H-SiR₃ to the metal center, coordination of the alkene, insertion into the M-H or M-Si bond, and subsequent reductive elimination of the alkylsilane product. For early transition metal catalysts like those with Cp' ligands, the mechanism often mirrors that of polymerization, involving insertion of the alkene into a metal-hydride bond followed by σ-bond metathesis with the silane (B1218182) to release the product and regenerate the metal-hydride.

Hydroboration: The addition of a B-H bond across a C=C double bond. Transition metal-catalyzed hydroboration allows the use of stable borane (B79455) reagents like catecholborane. illinois.eduwikipedia.org The mechanism for rhodium catalysts typically involves oxidative addition of the B-H bond to the metal, alkene coordination, migratory insertion into the M-H bond, and reductive elimination. wikipedia.org For Cp'-Ti/Zr catalysts, a σ-bond metathesis pathway is more likely, analogous to C-H activation and hydrosilylation processes.

Hydroamination: The addition of an N-H bond across a C=C double bond is an atom-economical method to synthesize amines. nih.govnih.govresearchgate.net For early transition metal imido complexes, such as Cp'₂Ti=NR, the mechanism is proposed to occur via a [2+2] cycloaddition of the alkene across the Ti=N bond to form a four-membered titanacycloalkane intermediate. researchgate.net This is followed by protonolysis of the Ti-C bond by the amine substrate, which releases the aminated product and regenerates the titanium-imido catalyst. researchgate.net

Regioselectivity and Stereoselectivity Control in Reactions Utilizing Tetramethyl Cyclopentadienide Complexes

The tetramethylcyclopentadienyl (CpMe4) ligand, a close analogue of the widely used pentamethylcyclopentadienyl (Cp) ligand, plays a crucial role in directing the outcomes of organometallic reactions. Its steric and electronic properties, derived from the four methyl groups on the cyclopentadienyl ring, significantly influence the regioselectivity and stereoselectivity of catalytic transformations. While research specifically detailing the regioselectivity and stereoselectivity control exerted by potassium tetramethylcyclopentadienide-derived complexes is an evolving area, extensive studies on complexes bearing the closely related Cp ligand provide valuable insights into the mechanistic principles at play. The electronic and steric effects of the CpMe4 ligand are expected to be very similar to those of the Cp* ligand, making the latter an excellent model for understanding the former's behavior in catalytic systems.

The control of selectivity in reactions catalyzed by metal complexes bearing substituted cyclopentadienyl ligands, such as tetramethylcyclopentadienide, is a result of a complex interplay of steric and electronic factors. nih.gov The bulky nature of the tetramethylcyclopentadienyl ligand can create a sterically hindered environment around the metal center, which can dictate the orientation of incoming substrates and favor the formation of one regioisomer or stereoisomer over another. Electronically, the methyl groups are electron-donating, which increases the electron density at the metal center. This, in turn, can influence the reactivity of the catalyst and the stability of reaction intermediates, thereby affecting the selectivity of the reaction. nih.gov

Table 1: Influence of Cyclopentadienyl Ligand on Regioselectivity in Rh(III)-Catalyzed C-H Activation

| Cyclopentadienyl Ligand | Alkene Substrate | Regioisomeric Ratio (Product A : Product B) | Reference |

|---|---|---|---|

| Cp* (Pentamethylcyclopentadienyl) | 1-decene | 2.4 : 1 | nih.gov |

| Cpt (Di-tert-butylcyclopentadienyl) | 1-decene | >10 : 1 | nih.gov |

| CpCy (Tetrahydroindenyl) | 1-decene | >10 : 1 | nih.gov |

This table presents data for the closely related pentamethylcyclopentadienyl (Cp) ligand and other bulky cyclopentadienyl ligands to illustrate the impact of ligand sterics on regioselectivity. The behavior of the tetramethylcyclopentadienyl ligand is expected to be similar to that of Cp.

The data in Table 1 demonstrates that bulkier cyclopentadienyl ligands tend to favor the formation of one regioisomer to a greater extent. The Cp* ligand, which is sterically and electronically similar to the tetramethylcyclopentadienyl ligand, provides a moderate level of regioselectivity. This suggests that a tetramethylcyclopentadienyl-rhodium catalyst would also be expected to influence the regiochemical outcome of C-H activation reactions through steric hindrance.

In addition to regioselectivity, the stereoselectivity of reactions can also be controlled by the use of appropriately substituted cyclopentadienyl ligands. In asymmetric catalysis, chiral cyclopentadienyl ligands are designed to create a chiral pocket around the metal center, which can lead to the preferential formation of one enantiomer of a chiral product. researchgate.netnih.gov While potassium tetramethylcyclopentadienide itself is achiral, its derivatives can be employed in diastereoselective reactions where the ligand influences the formation of a specific diastereomer.

Mechanistic investigations have shown that the steric and electronic parameters of the cyclopentadienyl ligand can be correlated with the observed selectivity. nih.gov Computational studies, in conjunction with experimental data, have been instrumental in elucidating the transition states of these reactions and understanding how the ligand structure influences their relative energies, thus determining the product distribution. The development of quantitative models that correlate ligand properties to reaction outcomes is an active area of research and is crucial for the rational design of new catalysts with improved selectivity. nih.gov

Advanced Catalytic Applications of Metal Complexes Derived from Potassium Tetramethyl Cyclopentadienide

Polymerization Catalysis Employing Tetramethyl Cyclopentadienide (B1229720) Ligands

The unique properties of the tetramethyl cyclopentadienide ligand make its metal complexes, particularly those of early transition metals, effective catalysts for various polymerization reactions. These catalysts have been instrumental in producing polymers with specific properties. Sandwich and half-sandwich complexes of transition metals are recognized as actual catalysts for industrially significant processes like olefin and diene polymerization. utep.edu

Complexes derived from tetramethyl cyclopentadienide have shown significant promise in the polymerization of olefins, ranging from ethylene (B1197577) to higher α-olefins. A notable class of these catalysts are the constrained-geometry catalysts (CGCs), which feature a silicon bridge linking the cyclopentadienyl (B1206354) ring to an amido ligand. nih.gov

Detailed research into 2-(tetramethylcyclopentadienyl)-phenoxytitanium dichlorides, a type of constrained geometry complex, has demonstrated their effectiveness in ethylene polymerization when activated with co-catalysts like triisobutylaluminum (B85569) (Al(iBu)₃) and trityl tetrakis(pentafluorophenyl)borate (B1229283) (Ph₃C⁺B(C₆F₅)₄⁻). researchgate.net These complexes exhibit good catalytic activity, producing polyethylenes with moderate molecular weights. researchgate.net The catalytic activity is influenced by the substituents on the phenolate (B1203915) ring, demonstrating that fine-tuning the ligand framework can optimize catalyst performance. researchgate.net For instance, the order of catalytic activity for a series of these complexes was found to be dependent on the nature of the substituents on the phenoxy group. researchgate.net

Yttrium complexes that contain a linked amido-tetramethylcyclopentadienyl ligand have also been investigated. nih.gov Dimeric hydrido complexes of this type show moderate activity for ethylene polymerization. nih.gov Furthermore, CGCs like [ (η⁵-C₅Me₄)SiMe₂(η¹-NC₆H₄CH=CH₂)]TiCl₂ have proven to be highly active and effective for the copolymerization of ethylene with higher olefins such as 1-octene, particularly when activated with methylaluminoxane (B55162) (MAO). nih.gov These catalysts are notable for their high capacity to incorporate comonomers, which is a crucial aspect in the production of linear low-density polyethylene (B3416737) (LLDPE). nih.gov

Table 1: Ethylene Polymerization using 2-(tetramethylcyclopentadienyl)-6-R-4-R₁-phenoxytitanium Dichloride Complexes (9-12) Activated with iBu₃Al and Ph₃C⁺B(C₆F₅)₄⁻ researchgate.net

| Catalyst | Run | Activity (10⁵ g PE/(mol Ti·h)) | Mₙ (10⁴ g/mol) | Mₙ/Mₙ | Tₘ (°C) |

|---|---|---|---|---|---|

| 9 (R=R₁=ᵗBu) | 2 | 8.82 | 10.1 | 2.51 | 125.8 |

| 10 (R=ᵗBu, R₁=H) | 6 | 7.98 | 9.8 | 2.63 | 124.7 |

| 11 (R=Ph, R₁=H) | 9 | 5.64 | 9.1 | 2.87 | 122.3 |

| 12 (R=Me, R₁=H) | 12 | 5.58 | 8.5 | 2.95 | 121.5 |

The application of tetramethyl cyclopentadienide complexes extends to the polymerization of other unsaturated monomers like styrenes and dienes. While late transition metal complexes are generally known to catalyze diene polymerization, specific examples involving the tetramethyl cyclopentadienide ligand are less common. mit.edu

However, in the realm of styrene (B11656) polymerization, yttrium complexes featuring a linked amido-tetramethylcyclopentadienyl ligand have demonstrated notable catalytic activity. nih.gov The insertion product of 1-hexene (B165129) into the Y-H bond of the catalyst initiates the polymerization of styrene. nih.gov This process yields atactic polystyrenes characterized by narrow molecular weight distributions (Mₙ/Mₙ = 1.10–1.23) and a microstructure that is enriched in syndiotacticity. nih.gov

Ring-opening polymerization (ROP) is a key method for producing biodegradable polymers like polylactide (PLA) from cyclic esters. researchgate.netresearchgate.net This field is dominated by a variety of metal complexes, including those of Group 3 and lanthanide metals. researchgate.netresearchgate.net These catalysts typically operate via a coordination-insertion mechanism. researchgate.net While extensive research has been conducted on initiators for ROP, including various cyclopentadienyl derivatives, the use of metal complexes specifically derived from tetramethyl cyclopentadienide is not as widely reported as for other ligand systems. utep.eduresearchgate.net The focus in ROP catalysis has often been on other ancillary ligands, such as amino-bis(phenolate) or β-diketiminate systems, which have shown high activity for the polymerization of monomers like ε-caprolactone and lactide. researchgate.netlookchem.com

Cross-Coupling and C-Heteroatom Bond Forming Reactions Catalyzed by Tetramethyl Cyclopentadienide Complexes

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ catalysts based on late transition metals, most notably palladium.

The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful palladium-catalyzed methods for forming C-C bonds. libretexts.orgrsc.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org

The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgwikipedia.org

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper co-catalysts. wikipedia.orgmdpi.com

The catalysts for these reactions are predominantly palladium complexes supported by electron-rich and sterically demanding ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). libretexts.orgwikipedia.org While cyclopentadienyl ligands are ubiquitous in organometallic chemistry, a review of the scientific literature indicates that metal complexes derived from tetramethyl cyclopentadienide are not commonly employed as primary catalysts for these specific named cross-coupling reactions.

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netnih.gov The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides. researchgate.netwikipedia.org This methodology has become one of the most powerful tools for constructing aryl amines due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. researchgate.netwikipedia.org

Similar to the C-C coupling reactions mentioned above, the development of Buchwald-Hartwig amination has centered on the design of sophisticated, sterically hindered, and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) for palladium catalysts. nih.govorganic-chemistry.org These specialized ligands are critical for promoting the challenging reductive elimination step that forms the C-N bond. wikipedia.org Despite the versatility of cyclopentadienyl-type ligands in other areas of catalysis, their application in metal complexes for Buchwald-Hartwig amination and related C-O coupling reactions is not a prominent area of research. The field remains dominated by catalyst systems based on palladium and specialized phosphine or NHC ligands. lookchem.comnih.gov

Kumada and Negishi Coupling

Metal complexes featuring the tetramethylcyclopentadienyl ligand have demonstrated utility in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Kumada Coupling: Iron-catalyzed Kumada cross-coupling reactions, which couple Grignard reagents with organic halides, represent a cost-effective and sustainable approach to C-C bond formation. nih.gov While extensive research has focused on additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) to facilitate catalysis, the role of cyclopentadienyl ligands is also of interest. nih.govresearchgate.net For instance, iron-catalyzed systems have been developed for challenging C(sp²)–C(sp³) and even C(sp³)–C(sp³) couplings, where overcoming side reactions like β-hydride elimination is a significant hurdle. researchgate.netprinceton.edu The performance of these catalysts can be tuned by modifying the ligand environment, which influences the redox potentials and stability of the iron species involved in the catalytic cycle. researchgate.net

Negishi Coupling: The Negishi coupling, which pairs organozinc reagents with organic halides, is another cornerstone of C-C bond formation, often catalyzed by palladium or nickel. wikipedia.org Nickel-catalyzed Negishi couplings have gained prominence, particularly for the formation of alkyl-alkyl bonds, and their mechanisms can differ from the typical Pd-catalyzed cycles. rsc.org The development of nickel catalysts for the cross-coupling of secondary alkyl electrophiles with secondary organometallic nucleophiles has been a notable challenge, with recent advancements achieving this transformation at room temperature. nih.gov The choice of ligand is crucial in these systems to control reactivity and prevent side reactions like homocoupling. wikipedia.orgnih.gov While direct examples of tetramethylcyclopentadienyl-ligated catalysts in Negishi coupling are less commonly reported in introductory literature, the principles of ligand design for modulating catalyst activity and stability are directly applicable.

| Coupling Reaction | Catalyst Type | Substrate 1 | Substrate 2 | Key Features |

| Kumada | Iron-based | Aryl/Alkyl Grignard Reagent | Alkyl/Aryl Halide | Low cost, sustainable, often requires additives like TMEDA. nih.govresearchgate.net |

| Negishi | Nickel- or Palladium-based | Organozinc Reagent | Organic Halide/Triflate | High functional group tolerance, effective for sp³, sp², and sp carbon coupling. wikipedia.orgrsc.org |

Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Catalysis

Complexes with tetramethylcyclopentadienyl (often denoted as Cp*) ligands are particularly effective in hydrogenation and related processes due to their ability to stabilize reactive metal-hydride intermediates.

Hydrogenation and Dehydrogenation: Rhodium and ruthenium complexes are widely used in hydrogenation. nih.govtamu.edu For example, rhodium complexes can catalyze the hydrogenation of various functional groups, and their activity can be adapted to selectively produce different reduction products, such as anilines or hydroxylamines from nitroarenes, by altering reaction conditions. nih.gov Ruthenium-pincer complexes have been employed for the dehydrogenation of alkanes and alcohols. ethz.chrsc.org The mechanism often involves metal-ligand cooperation, where both the metal center and the ligand participate in the bond-breaking and bond-forming steps. rsc.org

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule (like isopropanol (B130326) or formic acid) instead of gaseous H₂. csic.es Iridium complexes containing the Cp* ligand are exceptionally active catalysts for the transfer hydrogenation of ketones, aldehydes, and imines. csic.esnih.gov These reactions can often be performed under mild conditions and sometimes in environmentally friendly solvents like water. rsc.orgnih.gov The catalytic activity of these iridium complexes can be finely tuned by modifying the other ligands attached to the metal center. nih.gov For example, CpIr(III) complexes have been successfully used for the transfer hydrogenation of N-heteroarenes to produce valuable tetrahydroquinoline derivatives. nih.gov

| Catalyst Precursor | Hydrogen Donor | Solvent | Conditions | Product | Yield | Reference |

| [Cp*IrCl₂]₂/Ligand | HCOONa | Various | Room Temp | 1-Phenylethanol | Good to Excellent | csic.es |

| Cyclometalated Iridium Complex | Formate | Water | Acidic pH | 1-Phenylethanol | High | rsc.org |

| (C₅Tol₂Ph₂O)(dmbpy)IrCl | HCO₂H/Et₃N | Aromatic | Mild | 1-Phenylethanol | High | nsf.gov |

Oxidation and Reduction Processes Mediated by Tetramethyl Cyclopentadienide Systems

Beyond hydrogenation, metal complexes with tetramethylcyclopentadienyl ligands mediate a broader range of redox reactions. The electron-rich nature of the Cp'' ligand can support metals in various oxidation states, which is crucial for catalytic redox cycles. For instance, iron-based catalysts, which are attractive due to iron's abundance and low toxicity, have been developed for various oxidation reactions. numberanalytics.com Similarly, ruthenium complexes can be designed for specific oxidative or reductive transformations. The stability imparted by the Cp'' ligand allows these metal centers to cycle between different oxidation states without degradation, enabling efficient catalysis.

C-H Functionalization and Activation Catalysis for Organic Synthesis

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical route to complex molecules. rsc.org Metal complexes bearing Cp* ligands, particularly those of rhodium and iridium, are at the forefront of this field. epfl.chyoutube.com

These catalysts operate by cleaving a C-H bond—the most abundant but typically unreactive bond in organic molecules—and replacing the hydrogen with a new functional group. youtube.comnih.gov The process often involves an "inner-sphere" mechanism where an organometallic intermediate is formed. youtube.com Directing groups on the substrate are frequently used to position the catalyst near a specific C-H bond, ensuring high regioselectivity. rsc.orgmdpi.com

Rhodium(III) and Iridium(III) Cp* complexes have been successfully applied to a wide array of C-H activation reactions, including:

Arylation and Alkylation: Forming new C-C bonds by coupling with aryl or alkyl partners. frontiersin.org

Annulation Reactions: Constructing new rings by reacting with alkynes or alkenes. rsc.org

Asymmetric C-H functionalization: The development of chiral Cp* ligands has enabled enantioselective C-H functionalization, providing access to chiral molecules that are crucial in pharmaceuticals and materials science. nih.govmdpi.comresearchgate.net

| Metal | Co-catalyst/Ligand | Substrate Type | Reaction Type | Key Outcome | Reference |

| Rh(III) | Chiral Ligands | Arylhydroxamates | Annulation with Alkenes | Enantioselective synthesis of dihydroisoquinolones. | rsc.orgresearchgate.net |

| Ir(III) | NaBArF₄ | Vinyl ethers, alkynes | Hydroarylation | Intermolecular addition of C-H bonds across unsaturated bonds. | nih.gov |

| Pd(II) | Chiral Phosphoric Acid (CPA) | Prochiral methylene (B1212753) groups | Desymmetrization/Arylation | Enantioselective functionalization of C(sp³)–H bonds. | mdpi.com |

Sustainable and Environmentally Benign Catalytic Processes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.comunimi.it Organometallic catalysis, particularly with complexes derived from potassium tetramethylcyclopentadienide, contributes significantly to this goal. socialresearchfoundation.comijfmr.com

Key aspects of sustainability in this context include:

Use of Earth-Abundant Metals: There is a strong push to replace precious metal catalysts (like palladium and rhodium) with catalysts based on abundant and less toxic metals such as iron. princeton.edunumberanalytics.comijfmr.com Iron-catalyzed cross-coupling is a prime example of this trend. nih.gov

Catalysis in Green Solvents: Performing reactions in water or other environmentally benign solvents reduces reliance on volatile organic compounds. rsc.orgnumberanalytics.com Cp*-iridium complexes have shown excellent activity for transfer hydrogenation in aqueous media. rsc.orgnih.gov

High Atom Economy and Efficiency: C-H functionalization is inherently atom-economical as it avoids the pre-functionalization of substrates. Catalysts that exhibit high turnover numbers (TON) and turnover frequencies (TOF) minimize waste by requiring only small amounts of the catalyst. tamu.edu

Energy Efficiency: Developing catalysts that operate under mild conditions (lower temperatures and pressures) reduces the energy consumption of chemical processes. anr.fr

The design of ligands, such as tetramethylcyclopentadienyl, is crucial for developing these sustainable catalytic systems. They stabilize the active metal center, enabling high efficiency and allowing for the use of greener, more abundant metals. socialresearchfoundation.comijfmr.com

Sophisticated Spectroscopic and Structural Characterization Methodologies for Potassium Tetramethyl Cyclopentadienide and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organometallic compounds in solution. It offers detailed information regarding the local environment of specific atomic nuclei, enabling the elucidation of molecular structure and dynamics. For potassium tetramethylcyclopentadienide and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a powerful toolkit for characterization.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the characterization of the tetramethylcyclopentadienide ligand. The symmetry of the ligand dictates the number and multiplicity of the observed signals. For the tetramethylcyclopentadienide anion (C₅HMe₄)⁻, one would anticipate a specific set of signals corresponding to the methyl groups and the lone proton on the cyclopentadienyl (B1206354) ring.

Detailed research findings from ¹H and ¹³C NMR provide insights into the electronic environment of the carbon and hydrogen atoms. pressbooks.pub The chemical shifts are sensitive to factors such as the electron density on the ring, the nature of the counter-ion (in this case, potassium), and the solvent used. In metal complexes, the identity of the metal center and the nature of other co-ligands significantly influence these spectral parameters. researchgate.net For instance, the oxidation state of a coordinated metal can dramatically alter the chemical shifts of the ligand's protons and carbons. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Tetramethylcyclopentadienyl Ligand Note: Exact chemical shifts (δ) are dependent on the specific complex, solvent, and standard.

Multi-nuclear NMR spectroscopy extends the analytical power of NMR beyond hydrogen and carbon, providing direct information about other magnetically active nuclei within a molecule. nih.gov In the study of metal complexes of potassium tetramethylcyclopentadienide, this technique is invaluable. If the complex contains ligands with phosphorus or fluorine, ³¹P and ¹⁹F NMR spectra, respectively, can confirm ligand coordination, provide information on the geometry of the complex, and be used to study ligand exchange processes.

For potassium tetramethylcyclopentadienide itself, ³⁹K NMR can be utilized, particularly in the solid state, to probe the environment around the potassium cation. nih.gov Studies on related compounds like cyclopentadienyl potassium (CpK) and pentamethylcyclopentadienyl potassium (Cp*K) have shown that ³⁹K NMR parameters are sensitive to the quadrupolar interaction at the potassium nucleus, which in turn relates to the geometry and bonding within the polymeric structure. nih.gov Experimental quadrupolar asymmetry parameters can suggest whether the structures are linear or bent about the potassium atoms. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for mapping out the complete bonding framework and spatial arrangement of a molecule. wikipedia.org These techniques distribute spectral information across two frequency dimensions, resolving signal overlap and revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically through two or three bonds. wikipedia.org For a metal complex with additional organic ligands, COSY would be critical for tracing the connectivity within those ligands.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. For the tetramethylcyclopentadienide ligand, this experiment would definitively link the ¹H signal of the methyl groups to the ¹³C signal of the methyl carbons, and the lone ring proton signal to its corresponding ring carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY identifies nuclei that are close to each other in space, regardless of whether they are bonded. In a metal complex, NOESY can be used to determine the relative orientation of the tetramethylcyclopentadienide ligand with respect to other ligands in the coordination sphere.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its bond vibrations. mdpi.com These two methods are complementary due to their different selection rules. horiba.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. horiba.com

For the tetramethylcyclopentadienide ligand, key vibrational modes include:

C-H Stretching: Aliphatic C-H stretches from the methyl groups and aromatic C-H stretches from the ring proton.

C-C Stretching: Vibrations associated with the carbon-carbon bonds within the cyclopentadienyl ring.

C-H Bending: In-plane and out-of-plane bending modes of the C-H bonds.

In metal complexes, new vibrational modes corresponding to the metal-ligand bonds appear, typically at lower frequencies. acs.org A correlation can often be established between the metal-ring stretching frequency and the strength of the metal-carbon bonds. acs.org Comparing the spectra of various (η⁵-cyclopentadienyl)metal complexes reveals a common vibrational pattern for the intraring modes, allowing for the establishment of a general vibrational fingerprint. acs.org

Table 2: Typical IR and Raman Vibrational Frequencies for a Tetramethylcyclopentadienyl Ligand Note: Frequencies (cm⁻¹) are approximate and can vary based on the molecular environment and physical state.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. acs.org

For organometallic salts like potassium tetramethylcyclopentadienide and many of its metal complexes, Electrospray Ionization (ESI) is a particularly suitable "soft" ionization method. upce.cz This technique transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing labile compounds and non-covalent complexes. upce.czscripps.edu

When analyzing potassium tetramethylcyclopentadienide, one would expect to observe ions corresponding to the tetramethylcyclopentadienide anion ([C₅HMe₄]⁻) in negative ion mode and the potassium cation ([K]⁺) in positive ion mode. The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition of these ions with high accuracy. For metal complexes, ESI-MS can reveal the intact molecular ion, often with associated solvent or counter-ions. upce.cz Tandem mass spectrometry (MS/MS) experiments can be performed, where a specific ion is selected and fragmented to provide detailed structural information about ligand connectivity and the stability of the metal-ligand bonds. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique highly suited for the analysis of thermally labile and high molecular weight compounds, including organometallic species like potassium tetramethylcyclopentadienide. nih.govresearchgate.net This method allows for the determination of the molecular weight and purity of the compound with minimal fragmentation.

In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a large excess of a matrix compound, which strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser). rsc.org The laser irradiation causes the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). nih.gov

For organometallic compounds, which can be sensitive to air and moisture, solvent-free sample preparation methods have been developed. rsc.org These methods, involving direct mixing of the solid analyte and matrix, are advantageous as they can prevent dissociation or reaction of the complex in solution. rsc.org The choice of matrix is crucial for successful analysis. For small organic and organometallic molecules, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are often employed. researchgate.netresearchgate.netmdpi.com DCTB, in particular, is noted for promoting ion formation with reduced laser fluence, resulting in cleaner mass spectra. researchgate.net

Table 1: Common Matrices for MALDI-TOF MS Analysis of Organometallic Compounds

| Matrix Name | Abbreviation | Typical Laser Wavelength | Applications & Characteristics |

| α-Cyano-4-hydroxycinnamic acid | CHCA | 337 nm, 355 nm | General purpose matrix for peptides, small proteins, and small organic molecules. mdpi.comtue.nl |

| Sinapinic acid | SA | 337 nm, 355 nm | Primarily used for larger proteins (>10,000 Da), but can be used for some organometallics. mdpi.com |

| 2,5-Dihydroxybenzoic acid | DHB | 337 nm | Commonly used for polymers, fullerenes, and glycoproteins. |

| 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile | DCTB | 337 nm, 355 nm | Excellent for small organic and organometallic compounds; promotes clean spectra. researchgate.net |

X-ray Diffraction (XRD) and Neutron Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction Analysis

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net The final structural data is typically reported in a standard format, such as a Crystallographic Information File (CIF). github.io

While a specific crystal structure for potassium tetramethylcyclopentadienide (K(C₅Me₄H)) is not publicly available, extensive studies on the closely related potassium pentamethylcyclopentadienyl ([K(C₅Me₅)]) provide significant insight into its likely structure. For instance, the pyridine (B92270) solvate of potassium pentamethylcyclopentadienyl, [K(C₅Me₅)(py)₂], forms a linear zig-zag chain structure in the solid state. goettingen-research-online.de In this structure, the potassium ion is coordinated by two pentamethylcyclopentadienyl rings and two pyridine molecules. It is anticipated that potassium tetramethylcyclopentadienide would adopt a similar polymeric or solvated monomeric structure, depending on the crystallization conditions and solvent used. The tetramethylcyclopentadienyl ligand, like its pentamethylated counterpart, would bind to the potassium ion in a η⁵-fashion, where the metal ion interacts with the π-system of the cyclopentadienyl ring. goettingen-research-online.de

Table 2: Illustrative Crystallographic Data for the Related Compound Potassium Pentamethylcyclopentadienyl Pyridine Solvate ([K(C₅Me₅)(py)₂]) goettingen-research-online.de

| Parameter | Value |

| Chemical Formula | C₁₉H₂₅N₂K |

| Formula Weight | 332.5 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.454(1) |

| b (Å) | 10.393(2) |

| c (Å) | 17.252(3) |

| β (°) | 106.93(1) |

| Volume (ų) | 1965 |

| Z (Formula units/cell) | 4 |

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of bulk materials. Its primary application is in phase identification, where the diffraction pattern of a sample is used as a fingerprint to identify its constituent crystalline phases by comparison to reference databases. nist.gov

For potassium tetramethylcyclopentadienide, PXRD is an essential tool for quality control. It can be used to:

Confirm the identity of the synthesized product by matching its diffraction pattern to a known standard.

Assess the bulk purity of the material, as the presence of crystalline impurities (such as unreacted starting materials or side products) would result in additional peaks in the diffraction pattern. chemrxiv.org

Monitor phase transitions that may occur upon heating or under different environmental conditions.

Table 3: Hypothetical PXRD Data for Quality Control of Potassium Tetramethylcyclopentadienide

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Phase Assignment |

| 10.5 | 8.42 | 100 | K(C₅Me₄H) |

| 15.2 | 5.82 | 45 | K(C₅Me₄H) |

| 21.1 | 4.21 | 80 | K(C₅Me₄H) |

| 25.8 | 3.45 | 30 | Impurity (e.g., KCl) |

| 28.3 | 3.15 | 15 | Impurity (e.g., KCl) |

| 31.7 | 2.82 | 65 | K(C₅Me₄H) |

This table is illustrative and does not represent actual experimental data.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov Potassium tetramethylcyclopentadienide, as a salt with a K⁺ cation and a closed-shell [C₅Me₄H]⁻ anion, is diamagnetic and therefore EPR-silent. However, the tetramethylcyclopentadienyl ligand is frequently used to synthesize metal complexes, and if the metal center is paramagnetic (i.e., has one or more unpaired electrons), EPR spectroscopy becomes a powerful tool for characterization. nih.govnih.gov

EPR spectroscopy provides detailed information about the electronic structure of paramagnetic metal complexes. nih.govcardiff.ac.uk By analyzing the EPR spectrum, one can determine the g-tensor and hyperfine coupling constants. The g-value is a characteristic property of the paramagnetic center and is sensitive to its electronic environment. Hyperfine interactions, which arise from the coupling of the electron spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or protons on the ligand), provide information about the distribution of the unpaired electron's wavefunction and the degree of covalency in the metal-ligand bonds. rsc.org

For example, in a hypothetical paramagnetic complex like [M(C₅Me₄H)₂] where M is a transition metal with unpaired electrons, EPR spectroscopy could be used to:

Confirm the oxidation state of the metal center.

Probe the symmetry of the ligand field around the metal ion.

Quantify the interaction between the metal's unpaired electrons and the tetramethylcyclopentadienyl ligand. rsc.org

Pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide even more detailed information, resolving very small hyperfine couplings and offering deeper insight into the metal-ligand bonding. rsc.org

Table 4: Typical EPR Parameters for Paramagnetic Cyclopentadienyl-type Complexes

| Parameter | Description | Information Gained | Typical Range of Values |

| g-value | A tensor that characterizes the magnetic moment of the unpaired electron. | Electronic environment, symmetry of the metal center. mdpi.com | 1.8 - 2.2 for many organic radicals and transition metal ions. Can vary significantly for lanthanides. |

| Hyperfine Coupling Constant (A) | Describes the interaction between the electron spin and a nuclear spin. | Identity of the coupled nucleus, delocalization of the unpaired electron onto ligands, covalency of bonds. rsc.org | Varies from <1 to >1000 MHz depending on the nucleus and distance. |

| Spin Relaxation Times (T₁, T₂) | Characteristic times for the return of the spin system to equilibrium. | Dynamics of the molecular environment, interaction with other paramagnetic species. rsc.org | Microseconds (μs) to milliseconds (ms). |

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface and Electronic State Analysis